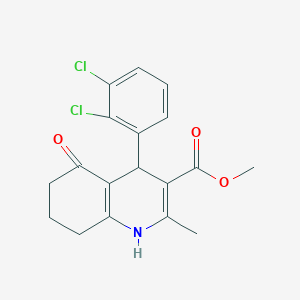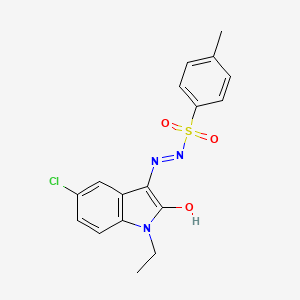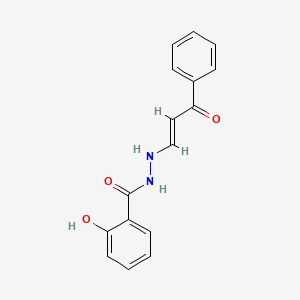![molecular formula C9H14N2O4S B5056735 4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate](/img/structure/B5056735.png)
4-{[(acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate, commonly known as ACTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACTA is a thienamycin derivative that has been synthesized using various methods.
Mécanisme D'action
ACTA exerts its biological activity by inhibiting the activity of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. Specifically, it binds to and inhibits the activity of penicillin-binding proteins (PBPs), which are essential for the synthesis of bacterial cell walls. This leads to the disruption of cell wall synthesis, resulting in bacterial cell death. In addition, ACTA has been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects
ACTA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, including gram-positive and gram-negative bacteria. ACTA has also been shown to inhibit the growth of fungi and viruses. Additionally, ACTA has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
ACTA has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has a broad spectrum of activity against bacteria, fungi, and viruses, making it a useful tool for studying these microorganisms. However, ACTA has some limitations for lab experiments. It is a potent inhibitor of PBPs, which can lead to the development of antibiotic resistance in bacteria. Additionally, ACTA is not effective against all bacterial strains, and its effectiveness can vary depending on the bacterial species and strain.
Orientations Futures
There are several future directions for the study of ACTA. One direction is the development of new drugs based on the structure of ACTA. Researchers can modify the structure of ACTA to improve its effectiveness against specific bacterial strains or to reduce the development of antibiotic resistance. Another direction is the study of the mechanism of action of ACTA. Researchers can investigate the interaction between ACTA and PBPs to gain a better understanding of how it inhibits cell wall synthesis. Finally, the study of the potential use of ACTA in the treatment of neurological disorders such as Alzheimer's disease is another future direction. Researchers can investigate the effectiveness of ACTA in inhibiting the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Conclusion
In conclusion, 4-{[(Acetylamino)carbonyl]amino}tetrahydro-3-thienyl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been synthesized using various methods and has been extensively studied for its potential applications in various fields of scientific research. ACTA has antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Its mechanism of action involves the inhibition of enzymes involved in cell wall synthesis in bacteria, fungi, and viruses. ACTA has several advantages for lab experiments but also has some limitations. Finally, there are several future directions for the study of ACTA, including the development of new drugs, the study of its mechanism of action, and the investigation of its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
ACTA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis method involves the reaction of thienamycin with acetic anhydride and acetic acid to produce ACTA. The enzymatic synthesis method involves the use of enzymes to catalyze the reaction between thienamycin and acetic anhydride to produce ACTA. The microbial synthesis method involves the fermentation of microorganisms to produce ACTA.
Applications De Recherche Scientifique
ACTA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ACTA has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, ACTA has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
[4-(acetylcarbamoylamino)thiolan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-5(12)10-9(14)11-7-3-16-4-8(7)15-6(2)13/h7-8H,3-4H2,1-2H3,(H2,10,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXRNMADXPMIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC1CSCC1OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)


![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![N~1~-allyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5056754.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)